molecular formula C22H23NO6 B11391992 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11391992
M. Wt: 397.4 g/mol
InChI Key: RTBZZDCSPQWHAU-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide is a synthetic coumarin-acetamide hybrid compound. Its structure features a 2H-chromen-2-one (coumarin) core substituted with methoxy groups at positions 7 and 8, a methyl group at position 4, and an acetamide moiety linked to a 3-methoxybenzyl group.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO6/c1-13-16-8-9-18(27-3)21(28-4)20(16)29-22(25)17(13)11-19(24)23-12-14-6-5-7-15(10-14)26-2/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

RTBZZDCSPQWHAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone core.

    Methoxylation: Introduction of methoxy groups at specific positions on the chromenone core using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the methoxylated chromenone with 3-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chromenone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Thiolated or aminated chromenone derivatives.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.

    Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with various molecular targets and pathways. The compound can:

    Antioxidant Activity: Scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer Activity: Induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups Reference
2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide Coumarin (2H-chromen-2-one) 7,8-dimethoxy; 4-methyl; N-(3-methoxybenzyl) Acetamide, methoxybenzyl Target
2-[2-(3,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-chromen-3-yl]oxy-N-(2-methylphenyl)acetamide Coumarin (4-oxo-chromen) 3,4-dimethoxyphenyl; 6,8-dimethyl; N-(2-methylphenyl) Acetamide, methoxyaryl [12]
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline 4-pyrrolidin-1-yl; sulfonyl; N-(4-methoxyphenyl) Acetamide, sulfonyl [6]
3-Acetyl-8-methoxy-2H-chromen-2-one Coumarin 8-methoxy; 3-acetyl Acetyl, methoxy [3, 5]

Key Observations :

  • Substitution Patterns : The target compound’s 7,8-dimethoxy substitution on the coumarin core is distinct from analogues like , which feature methoxy groups on a phenyl ring attached to the coumarin. Positional differences in methoxy groups (e.g., 7,8 vs. 6,8) may influence electronic properties and bioactivity .
  • Functional Groups : The 3-methoxybenzyl-acetamide side chain differentiates it from derivatives with simpler aryl or alkyl acetamide groups (e.g., ). This may enhance lipophilicity and receptor binding .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , utilizing 1,4-dioxane or ethanol for condensation and recrystallization. However, yields may vary depending on the steric bulk of the 3-methoxybenzyl group compared to simpler substituents .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Spectral Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H-NMR (Key Signals) Bioactivity Reference
Target compound (analogue) N/A ~1660–1680 (C=O) δ 7.8–6.8 (aromatic), δ 3.8–3.7 (OCH₃) Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 288 1664 (C=O) δ 7.92 (d, ArH), δ 2.30 (s, CH₃) Antimicrobial [2]
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide N/A ~1660 (C=O) δ 7.5–6.8 (ArH), δ 3.77 (OCH₃) Anticancer (IC₅₀: 1–5 µM) [6]
3-Acetyl-8-methoxy-2H-chromen-2-one 135–137 1730 (C=O) δ 2.60 (s, CH₃), δ 6.8–7.5 (ArH) Enzyme inhibition (COX-2) [3]

Key Observations :

  • Spectral Trends : The acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with derivatives in , confirming functional group integrity.

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